PCMPA is classified as a designer drug, which refers to substances that are synthesized to mimic the effects of controlled substances while avoiding legal restrictions. Specifically, it is related to the class of compounds known as phenethylamines. The compound can be found in various research studies focusing on its synthesis, metabolism, and potential therapeutic uses .
The synthesis of PCMPA typically involves several chemical reactions that can include steps such as alkylation and amination. One efficient method reported for synthesizing PCMPA involves the use of solvent-free conditions, which enhances yield and reduces environmental impact. The process may include:
The synthesis is monitored through various analytical techniques including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity of the compound .
PCMPA has a complex molecular structure characterized by a phenyl group attached to a cyclohexane ring with a methoxypropanamine chain. The molecular formula is with a hydrochloride form represented as . Key structural features include:
The three-dimensional conformation of PCMPA plays a crucial role in its interaction with biological targets .
PCMPA can undergo various chemical reactions, including:
These reactions are important for understanding the compound's behavior in biological systems and its potential metabolic pathways .
The mechanism of action for PCMPA primarily involves its interaction with neurotransmitter systems in the brain. It is believed to act as a selective serotonin reuptake inhibitor (SSRI), which increases serotonin levels in synaptic clefts, potentially leading to mood enhancement effects.
Research indicates that PCMPA may also interact with dopamine receptors, contributing to its psychoactive properties. Detailed studies using in vitro assays have provided insights into its binding affinity and efficacy at various receptor sites .
These properties are crucial for determining the appropriate storage conditions and handling procedures for PCMPA .
PCMPA has potential applications in several scientific domains:
Ongoing research continues to explore additional therapeutic potentials and safety profiles associated with PCMPA, reflecting its relevance in contemporary scientific inquiry .
PCMPA hydrochloride (Chemical name: N-(3-Methoxypropyl)-1-phenylcyclohexan-1-amine hydrochloride) is an arylcyclohexylamine derivative classified as a designer phencyclidine analog. Its molecular formula is C₁₆H₂₅NO·HCl, with a molecular weight of 283.84 g/mol [1] [8]. The compound features a cyclohexylamine core geminally substituted with a phenyl ring and a 3-methoxypropylamino chain, forming a tertiary amine structure protonated as a hydrochloride salt for stability [8]. Systematic nomenclature identifies it as a 1-phenylcyclohexylamine with N-(3-methoxypropyl) substitution, placing it within the broader class of dissociative anesthetics targeting NMDA receptors [5].
Table 1: Nomenclature of PCMPA Hydrochloride
Designation | Identifier |
---|---|
Systematic Name | N-(3-Methoxypropyl)-1-phenylcyclohexan-1-amine hydrochloride |
CAS Number | 1934-63-0 |
Molecular Formula | C₁₆H₂₅NO·HCl |
IUPAC Name | 1-Phenyl-N-(3-methoxypropyl)cyclohexan-1-amine hydrochloride |
SMILES Notation | COCCCNC1(CCCCC1)C2=CC=CC=C2.Cl |
Arylcyclohexylamines emerged in the early 20th century, with PCA (1-phenylcyclohexan-1-amine) first synthesized in 1907 [5]. Phencyclidine (PCP), developed in 1926, entered clinical use as an anesthetic in the 1950s but was discontinued due to severe post-operative psychotomimetic effects [4] [7]. Ketamine (a PCP analog) replaced it clinically in 1962, offering shorter duration and reduced adverse effects [2] [4]. By the 1970s, PCP resurfaced as a recreational drug, initiating clandestine synthesis of structural analogs like PCE (N-ethyl-1-phenylcyclohexylamine) and PCMo (4-(1-phenylcyclohexyl)-morpholine) [5]. PCMPA represents a modern iteration, incorporating alkoxyalkyl side chains to modulate pharmacological activity and evade regulatory controls [1] [8]. Its emergence aligns with broader trends in designer drug development exploiting historical pharmacophores.
PCMPA shares the tripartite arylcyclohexylamine scaffold characteristic of PCP-like compounds:
The methoxypropyl chain distinguishes PCMPA from classical analogs. This modification enhances lipophilicity (logP ≈ 3.2) compared to PCP (logP ≈ 2.9) and ketamine (logP ≈ 1.7), potentially altering blood-brain barrier penetration [5] [8]. Unlike ketamine, PCMPA lacks a chiral center due to symmetrical cyclohexyl substitution, precluding stereoisomerism [5]. The hydrochloride salt form improves crystallinity and stability, mirroring pharmaceutical formulations of ketamine hydrochloride [8].
Table 2: Structural Comparison of PCMPA with Classical Arylcyclohexylamines
Compound | Aryl Group | Amino Group | Cyclohexyl Modification | Molecular Weight |
---|---|---|---|---|
PCMPA·HCl | Phenyl | 3-Methoxypropylamino | None | 283.84 g/mol |
PCP | Phenyl | Piperidino | None | 243.19 g/mol |
Ketamine·HCl | o-Chlorophenyl | Methylamino | 2-Keto | 274.19 g/mol |
PCE | Phenyl | Ethylamino | None | 231.36 g/mol |
PCMPA exemplifies structural hybridization in designer drugs, merging PCP’s phenylcyclohexyl core with flexible alkoxyalkyl chains to circumvent analog-specific legislation [1]. Its appearance coincides with increased seizures of non-traditional arylcyclohexylamines in forensic casework since the 2010s [5] [7]. Metabolism studies confirm cytochrome P450-mediated transformations (predominantly CYP3A4/5), generating hydroxylated derivatives analogous to PCP metabolites, complicating toxicological detection [1] [7].
Legally, PCMPA falls under Schedule II in jurisdictions mirroring PCP controls due to its structural and mechanistic similarity [2] [7]. Forensic identification relies on:
Table 3: Forensic and Regulatory Status of PCMPA Hydrochloride
Aspect | Status/Characteristic | Significance |
---|---|---|
Legal Classification | Schedule II (US Analog Act) | High abuse potential, restricted distribution |
Metabolic Pathway | Hepatic CYP450 hydroxylation | Mimics PCP metabolism; complicates detection |
Detection in Urine | 5–10% excreted unchanged; acid hydrolysis improves recovery | Low concentrations require sensitive methods |
Common Adulterant In | Illicit ketamine, MDMA blends | Sold as "super K" or "designer PCP" |
International databases (e.g., UNODC Early Warning Advisory) monitor PCMPA as an emerging NPS (New Psychoactive Substance), reflecting global regulatory vigilance toward arylcyclohexylamine diversification [2] [5].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1